Product packaging for 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol(Cat. No.:CAS No. 4131-71-9)

2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol

Cat. No.: B13982683
CAS No.: 4131-71-9
M. Wt: 181.03 g/mol
InChI Key: SILJJCYOPGTJBR-UHFFFAOYSA-N
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Description

Contextualization of Alkene, Ether, and Alcohol Functionalities in Contemporary Organic Synthesis

In modern organic synthesis, the presence of alkene, ether, and alcohol functionalities within a single molecule offers a rich tapestry of synthetic possibilities. Each of these groups imparts distinct reactivity, allowing for a wide range of chemical manipulations.

Alkenes , characterized by a carbon-carbon double bond, are a cornerstone of organic synthesis. This double bond consists of a strong sigma (σ) bond and a weaker pi (π) bond, the latter of which is electron-rich and susceptible to attack by electrophiles. This reactivity makes alkenes versatile precursors for a multitude of transformations, including addition reactions (e.g., hydrogenation, halogenation, hydrohalogenation, and hydration), oxidation reactions (e.g., epoxidation and ozonolysis), and polymerization. Furthermore, the alkene moiety is a key participant in numerous carbon-carbon bond-forming reactions, such as the Heck reaction and olefin metathesis, which are pivotal in the construction of complex molecular architectures.

Ethers , which feature an oxygen atom connected to two alkyl or aryl groups, are generally considered to be relatively unreactive. This chemical inertness makes them excellent choices as solvents for many organic reactions and as protecting groups for more reactive functionalities, such as alcohols. rsc.org By temporarily masking a reactive site, chemists can carry out transformations on other parts of a molecule without unintended side reactions. rsc.org The ether linkage can be cleaved under specific, often harsh, acidic conditions, allowing for the deprotection of the functional group at a later synthetic stage.

Alcohols , containing a hydroxyl (-OH) group, are among the most versatile functional groups in organic chemistry. mdpi.com The polar nature of the O-H bond allows alcohols to act as both weak acids and weak bases. They can be oxidized to form aldehydes, ketones, or carboxylic acids, and can undergo nucleophilic substitution reactions. mdpi.com The hydroxyl group can also be converted into a better leaving group, facilitating a variety of substitution and elimination reactions. mdpi.com Furthermore, enantiomerically pure alcohols are highly sought-after as chiral building blocks in the synthesis of pharmaceuticals and other bioactive molecules. datapdf.com

The combination of these three functionalities in a single molecule, as seen in 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol, creates a powerful synthetic intermediate. The alcohol offers a site for further functionalization or for attachment to other molecules. The ether linkage provides a stable connection, while the brominated alkene presents a reactive handle for a variety of coupling and addition reactions.

Research Significance of Brominated Unsaturated Ethers with Terminal Hydroxyl Groups

The specific arrangement of a brominated unsaturated ether with a terminal hydroxyl group imparts significant research value due to the potential for diverse and selective chemical transformations. The presence of the bromine atom on the double bond, in particular, opens up a range of synthetic possibilities that are of great interest in contemporary organic chemistry.

Brominated organic compounds are widely utilized in organic synthesis. Bromination is a key transformation that can introduce a reactive handle into a molecule, which can then be further functionalized through various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions are fundamental to the construction of complex organic molecules, including pharmaceuticals, agrochemicals, and materials with specific electronic or optical properties.

The vinylic bromide in the "2-bromoallyl" moiety of the target compound is particularly significant. Vinylic halides are known to participate in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds with high stereoselectivity. This makes compounds containing this motif valuable building blocks for the synthesis of highly substituted alkenes.

Furthermore, the terminal hydroxyl group adds another layer of synthetic utility. This -OH group can serve as a point of attachment for other molecular fragments through esterification, etherification, or conversion to a leaving group for nucleophilic substitution. This bifunctionality—the reactive brominated alkene and the versatile alcohol—allows for the sequential or orthogonal functionalization of the molecule, making it a potentially valuable intermediate in multi-step syntheses.

The research significance of such compounds lies in their potential application as precursors for:

Complex natural product synthesis: Many biologically active natural products contain highly functionalized acyclic and cyclic ether subunits.

Pharmaceutical drug discovery: The ability to introduce diverse substituents via cross-coupling reactions makes these compounds attractive scaffolds for the generation of libraries of new molecules for biological screening.

Materials science: The polymerizable alkene functionality, combined with the potential for further modification, could be utilized in the development of functional polymers with tailored properties.

Scope and Objectives of Academic Investigations into this compound

While specific academic investigations focusing solely on this compound are not extensively documented in publicly available literature, the research scope and objectives for such a compound can be inferred based on the known reactivity of its constituent functional groups and the study of analogous structures.

A primary objective of academic investigations into this compound would likely be the exploration of its synthetic utility . This would involve:

Development of efficient and stereoselective synthetic routes to this compound itself. This could involve the Williamson ether synthesis between a protected ethylene (B1197577) glycol and 2,3-dibromopropene, followed by deprotection.

Investigation of its reactivity in a range of chemical transformations. This would include a systematic study of its participation in various palladium-catalyzed cross-coupling reactions at the vinylic bromide position. The goal would be to assess the scope of compatible coupling partners and the efficiency of these reactions.

Functionalization of the terminal hydroxyl group. Research would likely explore the conversion of the alcohol to other functional groups, such as esters, ethers, and halides, and the impact of these modifications on the reactivity of the brominated alkene.

Another key objective would be the synthesis of novel and complex molecular architectures . By utilizing the dual reactivity of the molecule, researchers could aim to construct:

Linear and branched polyether structures through polymerization or step-wise addition reactions.

Macrocyclic compounds by designing intramolecular reactions that involve both the alkene and the alcohol (or a derivative thereof).

Libraries of compounds for biological screening by systematically varying the substituents introduced via cross-coupling and at the hydroxyl terminus.

Finally, a thorough investigation would also include the detailed characterization of the compound and its derivatives . This would involve the use of various spectroscopic techniques to confirm the structure and stereochemistry of the synthesized molecules.

Interactive Data Table: Physicochemical Properties of this compound

PropertyValue
Molecular Formula C5H9BrO2
Molecular Weight 181.03 g/mol
CAS Number 4131-71-9
Alternative Names 2-(2-bromo-allyloxy)-ethanol

Interactive Data Table: Spectroscopic Data of a Related Compound (2-Bromoethanol)

Spectroscopic TechniqueKey Features
¹H-NMR (CDCl₃/TMS) δ [ppm]: 2.20 (s, 1H), 3.55 (t, 2H, J=7 Hz), 3.80 (t, 2H, J=7 Hz)
Mass Spectrometry Molecular Ion Peak (m/z)

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H9BrO2 B13982683 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol CAS No. 4131-71-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

4131-71-9

Molecular Formula

C5H9BrO2

Molecular Weight

181.03 g/mol

IUPAC Name

2-(2-bromoprop-2-enoxy)ethanol

InChI

InChI=1S/C5H9BrO2/c1-5(6)4-8-3-2-7/h7H,1-4H2

InChI Key

SILJJCYOPGTJBR-UHFFFAOYSA-N

Canonical SMILES

C=C(COCCO)Br

Origin of Product

United States

Chemical Reactivity and Transformation Studies of 2 2 Bromoprop 2 En 1 Yl Oxy Ethanol

Reactions Involving the Terminal Hydroxyl Group

The terminal hydroxyl group (–OH) is a versatile functional group characteristic of primary alcohols. msu.edu Its oxygen atom is nucleophilic, and the C-O and O-H bonds are polarized, rendering the carbon and hydrogen atoms electrophilic. msu.edu This allows for a variety of reactions, including esterification, etherification, oxidation, and nucleophilic substitution.

The nucleophilic oxygen of the hydroxyl group can react with various electrophiles to form esters and ethers.

Esterification: In the presence of an acid catalyst, 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol can react with carboxylic acids or their derivatives (such as acyl chlorides or anhydrides) to form the corresponding esters. This reaction typically proceeds through nucleophilic acyl substitution.

Etherification: To form further ether linkages, the hydroxyl group can be deprotonated by a strong base (e.g., sodium hydride) to form a more potent nucleophile, the alkoxide. This alkoxide can then react with an alkyl halide via a Williamson ether synthesis, a type of nucleophilic substitution reaction. msu.edu

Table 1: Representative Esterification and Etherification Reactions
Reaction TypeReagentProduct ClassGeneral Mechanism
EsterificationCarboxylic Acid (R-COOH) / Acid CatalystEsterNucleophilic Acyl Substitution
EsterificationAcyl Chloride (R-COCl) / BaseEsterNucleophilic Acyl Substitution
Etherification (Williamson)1. Strong Base (e.g., NaH) 2. Alkyl Halide (R'-X)EtherSN2 Nucleophilic Substitution msu.edu

As a primary alcohol, the terminal hydroxyl group of this compound can be oxidized to yield either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. sltchemicals.com

Oxidation to Aldehyde: Milder oxidizing agents, such as pyridinium chlorochromate (PCC) in an anhydrous solvent like dichloromethane (CH₂Cl₂), will selectively oxidize the primary alcohol to an aldehyde.

Oxidation to Carboxylic Acid: Stronger oxidizing agents, including potassium permanganate (KMnO₄), chromic acid (H₂CrO₄, often generated from Na₂Cr₂O₇ and H₂SO₄), or Jones reagent, will fully oxidize the primary alcohol to a carboxylic acid.

Table 2: Oxidation of the Terminal Hydroxyl Group
Oxidizing AgentProductNotes
Pyridinium Chlorochromate (PCC)AldehydeRequires anhydrous conditions to prevent over-oxidation.
Potassium Permanganate (KMnO₄)Carboxylic AcidStrong oxidizing agent.
Chromic Acid (H₂CrO₄)Carboxylic AcidStrong oxidizing agent.

The hydroxyl group itself is a poor leaving group due to the instability of the hydroxide ion (OH⁻). msu.eduyoutube.com Therefore, for nucleophilic substitution to occur at the adjacent carbon, the –OH group must first be converted into a better leaving group. youtube.com

This is typically achieved in one of two ways:

Protonation: In the presence of a strong acid (e.g., HBr), the hydroxyl group is protonated to form an oxonium ion (–OH₂⁺). This creates a good leaving group, water (H₂O), which can be displaced by a nucleophile. With primary alcohols, this reaction proceeds via an SN2 mechanism. youtube.com

Conversion to a Sulfonate Ester: The alcohol can react with a sulfonyl chloride, such as tosyl chloride (TsCl) or mesyl chloride (MsCl), in the presence of a base like pyridine. This converts the hydroxyl group into a tosylate or mesylate, respectively, which are excellent leaving groups. A subsequent reaction with a nucleophile will proceed via an SN2 pathway.

Table 3: Conversion of the Hydroxyl Group for Nucleophilic Substitution
ReagentIntermediate Leaving GroupTypical NucleophileFinal Product Functional Group
HBrWater (H₂O)Br⁻Alkyl Bromide
SOCl₂ / PyridineChlorosulfite EsterCl⁻Alkyl Chloride
PBr₃OPBr₂Br⁻Alkyl Bromide youtube.com
Tosyl Chloride (TsCl) / PyridineTosylate (–OTs)Various (e.g., CN⁻, N₃⁻, I⁻)Nitrile, Azide (B81097), Iodide, etc.

Transformations of the Brominated Alkene Moiety

The 2-bromoallyl group contains a vinylic carbon-bromine bond, which is a key site for transformations, particularly for forming new carbon-carbon and carbon-heteroatom bonds.

Direct nucleophilic substitution at a vinylic carbon is generally more difficult than at a saturated sp³ carbon. youtube.com The sp² hybridization of the carbon and potential resonance interaction between the double bond and the halogen's lone pairs make the C-Br bond stronger. youtube.com However, under specific conditions, nucleophilic vinylic substitution (SₙV) can occur.

The reaction can proceed through different mechanisms, such as an addition-elimination pathway, particularly if the double bond is activated by electron-withdrawing groups. For unactivated systems, the reaction may require strong nucleophiles or specific catalysts. researchgate.net Intramolecular SₙV reactions have also been documented where tethering a nucleophile allows it to attack the vinylic carbon. researchgate.net

Table 4: Potential Nucleophilic Vinylic Substitution Reactions
NucleophilePotential ProductReaction Conditions
Organocuprates (R₂CuLi)Substituted AlkeneCan lead to substitution with retention of stereochemistry. rsc.org
Thiolates (RS⁻)Vinyl SulfideOften requires strong basic conditions.
Amines (R₂NH)EnamineTypically requires high temperatures or transition-metal catalysis.

The vinylic C-Br bond is an excellent handle for transition metal-catalyzed cross-coupling reactions, which are powerful methods for forming C-C bonds. youtube.com These reactions typically employ a palladium or nickel catalyst. The general catalytic cycle involves three key steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0)) inserts into the C-Br bond, forming an organometallic intermediate and increasing the metal's oxidation state (e.g., to Pd(II)). youtube.commsu.edu

Transmetalation: An organometallic reagent (the nucleophilic partner) transfers its organic group to the palladium center, displacing the bromide. youtube.com

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product and regenerating the Pd(0) catalyst. youtube.com

A wide variety of organometallic reagents can be used, leading to different named cross-coupling reactions. youtube.com

Table 5: Common Cross-Coupling Reactions for Vinylic Bromides
Named ReactionOrganometallic Reagent (R-M)General ProductKey Features
Suzuki CouplingOrganoboron compound (e.g., R-B(OH)₂)Substituted AlkeneMild conditions; tolerant of many functional groups; requires a base. youtube.com
Stille CouplingOrganotin compound (e.g., R-SnBu₃)Substituted AlkeneTolerant of a wide range of functional groups, but tin reagents are toxic. youtube.com
Negishi CouplingOrganozinc compound (e.g., R-ZnCl)Substituted AlkeneHighly reactive nucleophiles; sensitive to air and moisture. youtube.com
Sonogashira CouplingTerminal Alkyne (in presence of Cu(I) co-catalyst)En-yneForms a C(sp²)-C(sp) bond.
Heck CouplingAlkeneDieneCouples the vinylic bromide with an alkene.
Buchwald-Hartwig AminationAmine (R₂NH)EnamineForms a C-N bond. youtube.com

Addition Reactions to the Carbon-Carbon Double Bond

The vinyl bromide moiety in this compound is an electron-deficient alkene, susceptible to various addition reactions. The regioselectivity and stereoselectivity of these additions are influenced by both electronic and steric factors.

One of the fundamental reactions of vinyl bromides is the addition of hydrogen halides, such as hydrogen bromide (HBr). Following Markovnikov's rule, the electrophilic addition of HBr to a vinyl bromide typically proceeds with the proton adding to the less substituted carbon of the double bond. This leads to the formation of a carbocation intermediate on the carbon already bearing the bromine atom, which is then attacked by the bromide ion to yield a geminal dibromide. stackexchange.com Both resonance and inductive effects suggest that the beta carbon is more nucleophilic, leading to the addition of the electrophile at this position. stackexchange.com

Vinyl bromides can also participate in palladium-catalyzed addition reactions. For instance, in a process known as cine-substitution, vinyl bromides can be converted to enamines through palladium-catalyzed C-N coupling, which then undergo in situ Michael addition with alkylidene malonates. organic-chemistry.orgrsc.org This demonstrates a novel reactivity pattern for vinyl bromides, deviating from the typical ipso-substitution observed in classical cross-coupling reactions. organic-chemistry.org

Reaction Type Reagents and Conditions Predicted Product Notes
HydrobrominationHBr2-[(2,2-Dibromopropoxy)methoxy]ethanolFollows Markovnikov's rule, leading to a geminal dibromide. stackexchange.com
Michael Addition (via cine-substitution)Pyrrolidine, Alkylidene malonate, Pd catalystMichael adductA palladium-catalyzed C-N coupling precedes the Michael addition. organic-chemistry.orgrsc.org
HydrogenationH₂, Pt catalyst2-[(2-Bromopropoxy)methoxy]ethanolAddition of hydrogen across the double bond. doubtnut.com

Radical Reactions Involving the Bromine Atom

The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions, initiating a variety of transformations. Radical cyclizations are a prominent class of reactions involving bromoalkenes.

For instance, tin-free, photoinduced electron transfer can promote reductive radical cyclization reactions of similar structures like allyl 2-bromoaryl ethers. These reactions often proceed in the presence of a base, such as NaOH. While the substrate is not an aryl ether, the principle of radical generation from a C-Br bond and subsequent intramolecular cyclization onto the double bond is a plausible pathway. The regioselectivity of the cyclization (e.g., 5-exo vs. 6-endo) would depend on the specific reaction conditions and the conformation of the radical intermediate.

Furthermore, radical cyclizations of bromo ketals derived from homoallylic and bis-homoallylic alcohols have been described, where carbon-carbon bond formation occurs in a regio- and stereoselective manner. This suggests that the hydroxyl group in this compound could potentially influence the stereochemical outcome of such radical cyclizations.

Reaction Type Initiator/Conditions Potential Intermediate Predicted Product Class
Reductive Radical CyclizationPhotochemical (e.g., UV light), NaOHBromoalkyl radicalCyclic ether or alcohol derivatives
Tin-Mediated Radical CyclizationBu₃SnH, AIBNBromoalkyl radicalCyclized products

Reactivity of the Ether Linkage

The ether linkage in this compound can be subject to cleavage and rearrangement reactions, typically under acidic or catalytic conditions.

The cleavage of ethers is a common transformation, often accomplished using strong acids like HBr or HI. libretexts.org The reaction mechanism can be either S(_N)1 or S(_N)2, depending on the nature of the alkyl groups attached to the ether oxygen. libretexts.org In the case of this compound, protonation of the ether oxygen would be the initial step, followed by nucleophilic attack by the halide ion. The attack would likely occur at the less sterically hindered carbon.

Allyl ethers are also susceptible to cleavage under various catalytic conditions. Palladium-catalyzed deallylation is a widely used method, often employing a scavenger for the allyl group. organic-chemistry.orgresearchgate.net Other transition metal reagents can also effect the selective cleavage of allyl ethers under mild conditions. acs.org Furthermore, oxidative methods can be employed for the removal of O-allyl protecting groups under near-neutral pH. organic-chemistry.org

Cleavage Method Reagents Predicted Products Mechanism
Acidic CleavageHBr or HI (aq.)2-Bromoprop-2-en-1-ol and 2-bromoethanolS(_N)2 or S(_N)1 libretexts.org
Palladium-Catalyzed DeallylationPd(PPh₃)₄, N,N'-Dimethylbarbituric acidEthylene (B1197577) glycol and a derivative of the allyl groupAllylic alkylation researchgate.net
Oxidative CleavageOsO₄ (cat.), NaIO₄Ethylene glycol and a brominated aldehydeDihydroxylation followed by oxidative cleavage organic-chemistry.org

Rearrangement reactions involve the migration of an atom or group within a molecule. mvpsvktcollege.ac.inbyjus.com For allyl ether systems, the Claisen rearrangement is a well-known pericyclic reaction. byjus.com However, the specific substitution pattern of this compound does not lend itself to a classical Claisen rearrangement.

Nevertheless, other types of rearrangements are conceivable. For instance, studies on N-(2-bromoallyl)-arylamines have shown that they can cyclize to form substituted 2-methylindoles, a process that involves a rearrangement. rsc.org While the substrate and conditions are different, it highlights the potential for bromoallyl systems to undergo complex intramolecular transformations. Such rearrangements in this compound would likely require specific catalysts or reaction conditions to facilitate the migration of atoms or functional groups.

Rearrangement Type Conditions Potential Product Feature Notes
Skeletal RearrangementAcid or Lewis acid catalysisFormation of a more stable carbocation intermediateHighly dependent on the specific catalyst and conditions.

Multi-Component Reactions and Cascade Transformations

Multi-component reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all the starting materials. researchgate.netnih.gov The presence of a hydroxyl group in this compound makes it a potential substrate for MCRs, where it can act as the alcohol component.

For example, alcohols are known to participate in tandem transformations and MCRs following a dehydrogenation strategy. rsc.org This approach allows for the in situ generation of an aldehyde or ketone from the alcohol, which can then participate in subsequent reactions. While the primary alcohol in this compound is a candidate for such transformations, the compatibility of the required catalysts with the vinyl bromide and ether functionalities would be a critical factor.

Cascade transformations, where a single reaction setup initiates a sequence of intramolecular reactions, are also plausible. For instance, a reaction targeting the vinyl bromide could generate an intermediate that subsequently reacts with the hydroxyl group or the ether linkage, leading to the formation of complex cyclic structures.

Reaction Class Potential Reactants Potential Product Type Key Feature
Multi-component ReactionAldehyde, Amine, IsocyanideComplex heterocyclic structuresThe hydroxyl group of the substrate acts as a reactive component.
Dehydrogenative CascadeDehydrogenation catalystCyclic ethers or lactonesIn situ oxidation of the alcohol initiates the cascade.

Mechanistic and Kinetic Investigations of 2 2 Bromoprop 2 En 1 Yl Oxy Ethanol Chemistry

Elucidation of Reaction Mechanisms

The chemical behavior of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol is largely dictated by the reactivity of its bromoallyl ether moiety. The elucidation of its reaction mechanisms involves a detailed examination of the pathways of functional group transformations and the identification of transient species such as intermediates and transition states.

Pathways of Functional Group Transformations

The primary pathways for the transformation of the 2-bromoallyl group in this molecule involve nucleophilic substitution and elimination reactions. The vinyl bromide can undergo substitution, although this is generally less facile than for saturated alkyl halides. The allylic position, however, presents a key site for reactivity.

Nucleophilic substitution reactions can proceed via two main mechanisms: S(_N)1 and S(_N)2. In an S(_N)1 pathway, the reaction rate is dependent on the formation of a carbocation intermediate. For a molecule like this compound, the potential for resonance stabilization of an allylic carbocation could favor an S(_N)1 mechanism under appropriate conditions, such as in the presence of a polar protic solvent and a weak nucleophile.

Conversely, the S(_N)2 mechanism involves a concerted, single-step process where the nucleophile attacks the electrophilic carbon at the same time as the leaving group departs. This pathway is favored by strong nucleophiles and polar aprotic solvents. For the primary allylic carbon in this compound, the S(_N)2 pathway is a highly probable route for substitution, especially given that primary alkyl halides are excellent substrates for this type of reaction.

Elimination reactions, E1 and E2, are also possible, leading to the formation of a diene. The E2 mechanism is a concerted process favored by strong, bulky bases, while the E1 mechanism proceeds through a carbocation intermediate, similar to the S(_N)1 pathway.

The ether linkage can undergo acidic cleavage, typically in the presence of strong acids like HBr or HI. This reaction proceeds by protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. The regioselectivity of the cleavage depends on the nature of the groups attached to the oxygen. For a primary alkyl group and an allylic group, the reaction can proceed via an S(_N)2 attack on the less hindered primary carbon or potentially an S(_N)1 pathway involving the more stable allylic carbocation.

Identification of Intermediates and Transition State Analysis

The direct observation of reaction intermediates is often challenging due to their transient nature. Techniques such as trapping experiments and spectroscopic methods can provide evidence for their existence. For instance, in a potential S(_N)1 reaction of this compound, the intermediate would be a resonance-stabilized allylic carbocation. This intermediate could be "trapped" by a highly reactive nucleophile present in the reaction mixture, leading to a product whose formation can only be explained by the existence of the carbocation.

Computational chemistry has become an invaluable tool for analyzing transition states, which represent the highest energy point along the reaction coordinate. Through quantum chemical calculations, the geometries and energies of transition states for various possible reaction pathways (S(_N)1, S(_N)2, E1, E2) can be modeled. These calculations can help to predict which pathway is energetically more favorable under a given set of conditions. For example, a computational study could compare the activation energy for the concerted S(_N)2 attack of a nucleophile with the energy required to form the allylic carbocation in an S(_N)1 pathway.

Kinetic Studies of Key Reactions

Kinetic studies are essential for quantitatively understanding reaction mechanisms. By measuring reaction rates under different conditions, key parameters such as the rate law and activation parameters can be determined.

Rate Law Determinations

The rate law of a reaction provides a mathematical expression that relates the rate of the reaction to the concentration of the reactants. For the reactions of this compound, determining the rate law can help distinguish between different mechanistic pathways.

For a nucleophilic substitution reaction, a rate law that is first order in both the substrate and the nucleophile (Rate = k[substrate][nucleophile]) is indicative of an S(_N)2 mechanism. In contrast, a rate law that is only first order in the substrate (Rate = k[substrate]) suggests an S(_N)1 mechanism, where the rate-determining step is the unimolecular formation of the carbocation.

Experimental determination of the rate law typically involves systematically varying the concentration of each reactant while keeping the others constant and measuring the initial reaction rate.

Proposed Mechanism Expected Rate Law Order with respect to Substrate Order with respect to Nucleophile
S(_N)1Rate = k[Substrate]10
S(_N)2Rate = k[Substrate][Nucleophile]11
E1Rate = k[Substrate]10
E2Rate = k[Substrate][Base]11

Evaluation of Activation Parameters (Enthalpy, Entropy of Activation)

The temperature dependence of the reaction rate constant can be used to determine the activation parameters of a reaction, namely the enthalpy of activation ((\Delta)H) and the entropy of activation ((\Delta)S). These parameters are derived from the Eyring equation and provide further insight into the transition state of the rate-determining step.

The enthalpy of activation represents the energy barrier that must be overcome for the reaction to occur. The entropy of activation reflects the change in the degree of order or randomness when the reactants form the transition state.

A negative entropy of activation is often observed for S(_N)2 reactions, as two reactant molecules come together to form a more ordered single transition state. Conversely, S(_N)1 reactions often have a near-zero or slightly positive entropy of activation, as the dissociation of the leaving group in the rate-determining step leads to an increase in disorder.

Parameter S(_N)1 Mechanism S(_N)2 Mechanism
Enthalpy of Activation ((\Delta)H) Typically higherTypically lower
Entropy of Activation ((\Delta)S) Near-zero or slightly positiveNegative

Influence of Solvent and Catalytic Species on Reaction Outcomes

The choice of solvent and the presence of catalysts can profoundly influence the rate and mechanism of the reactions of this compound.

Solvents can stabilize reactants, intermediates, and transition states to different extents, thereby altering the energy landscape of the reaction. Polar protic solvents, such as water and alcohols, are effective at solvating both cations and anions. Their ability to donate hydrogen bonds makes them particularly good at stabilizing carbocation intermediates and leaving groups, thus favoring S(_N)1 and E1 pathways.

Polar aprotic solvents, such as acetone (B3395972) and dimethylformamide (DMF), possess dipole moments but cannot donate hydrogen bonds. They are good at solvating cations but less effective at solvating anions. This leaves the nucleophile "naked" and more reactive, thus accelerating S(_N)2 reactions.

Stereochemical Considerations in Reactions of this compound

The stereochemistry of reactions involving this compound is a critical aspect that influences the three-dimensional structure of the resulting products. The presence of a prochiral center and a reactive double bond allows for a variety of stereoselective transformations. Understanding these stereochemical outcomes is essential for the targeted synthesis of specific isomers.

Reactions involving this compound can be broadly categorized into two main types with significant stereochemical implications: those occurring at the double bond and those involving the allylic position. The stereochemical course of these reactions is dictated by the reaction mechanism and the nature of the reagents employed.

One of the key considerations is the potential for diastereoselective reactions. When this compound reacts with a chiral reagent or in the presence of a chiral catalyst, the formation of diastereomers is possible. The relative orientation of the substituents in the transition state determines which diastereomer is formed in excess. For instance, in reactions such as catalytic hydrogenation or epoxidation, the approach of the reagent to the double bond can be influenced by the existing stereocenter, leading to the preferential formation of one diastereomer over the other.

Furthermore, enantioselective reactions can be achieved by employing chiral catalysts or auxiliaries. These reactions are designed to produce an excess of one enantiomer over the other. For example, asymmetric dihydroxylation or aminohydroxylation of the double bond in this compound can lead to the formation of chiral diols or amino alcohols with high enantiomeric excess. The choice of the chiral ligand associated with the metal catalyst is crucial in determining the stereochemical outcome of these transformations.

The following table provides a hypothetical overview of potential stereoselective reactions of this compound and the expected stereochemical outcomes based on established principles of organic chemistry.

Reaction TypeReagent/CatalystPotential Stereochemical Outcome
Catalytic HydrogenationH₂, Chiral Rhodium CatalystFormation of a chiral alkane with high enantiomeric excess.
Asymmetric Epoxidationm-CPBA, Chiral CatalystProduction of a specific enantiomer of the corresponding epoxide.
Asymmetric DihydroxylationOsO₄, Chiral LigandFormation of a chiral diol with a high degree of enantioselectivity.
Nucleophilic SubstitutionChiral NucleophilePotential for kinetic resolution, where one enantiomer of a racemic starting material reacts faster than the other.

It is important to note that the actual stereochemical outcomes will be highly dependent on the specific reaction conditions, including the choice of solvent, temperature, and the precise nature of the chiral catalyst or reagent used. Detailed experimental studies are necessary to fully elucidate the stereochemical pathways of reactions involving this compound and to optimize conditions for the synthesis of desired stereoisomers.

Spectroscopic and Advanced Analytical Characterization Methodologies for 2 2 Bromoprop 2 En 1 Yl Oxy Ethanol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules, providing precise information about the atomic connectivity. For 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol, a complete assignment of proton and carbon signals is essential.

The ¹H NMR spectrum of this compound is expected to show five distinct signals for the carbon-bound protons and one for the hydroxyl proton. The chemical shift (δ) of each proton is influenced by its electronic environment. The deshielding effects of the electronegative oxygen and bromine atoms, as well as the carbon-carbon double bond, are key factors in assigning the signals.

The predicted ¹H NMR spectral data are summarized below.

Assigned ProtonsPredicted Chemical Shift (δ, ppm)Predicted MultiplicityIntegration
-OHVariable, ~1.5-3.5Singlet (broad)1H
-O-CH₂-CH₂-OH~3.75Triplet2H
-O-CH₂-CH₂-OH~3.60Triplet2H
Br-C=CH₂-CH₂-O-~4.15Singlet2H
Br-C(=CH₂)~5.70Singlet1H
Br-C(=CH₂)~5.95Singlet1H

The vinylic protons (C=CH₂) are expected to appear as two distinct singlets in the downfield region (δ 5.7-6.0 ppm) due to their unique positions relative to the bromine atom.

The allylic protons (-CH₂-O-) adjacent to the double bond are deshielded by the ether oxygen and appear as a singlet around δ 4.15 ppm.

The two methylene (B1212753) groups of the ethanol (B145695) moiety (-O-CH₂-CH₂-OH) are expected to appear as two distinct triplets due to coupling with each other, typically in the δ 3.6-3.8 ppm range.

The hydroxyl proton (-OH) signal is typically a broad singlet with a chemical shift that can vary depending on solvent and concentration.

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, five distinct carbon signals are anticipated. The chemical shifts are influenced by the hybridization of the carbon atoms and the proximity of electronegative atoms.

The predicted ¹³C NMR spectral data are detailed in the table below.

Assigned Carbon AtomPredicted Chemical Shift (δ, ppm)
-CH₂-OH~61
-O-CH₂-~71
-O-CH₂-C=~75
=CH₂~120
=C(Br)-~130

The carbon atom attached to the hydroxyl group (-CH₂-OH) is expected at approximately δ 61 ppm.

The ether-linked carbons (-O-CH₂- and -O-CH₂-C=) are expected in the δ 70-75 ppm region.

The vinylic carbons are found further downfield, with the terminal =CH₂ appearing around δ 120 ppm and the bromine-substituted carbon (=C(Br)-) at approximately δ 130 ppm.

Two-dimensional (2D) NMR experiments are indispensable for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. A key expected correlation would be between the two methylene groups of the ethanol fragment (-O-CH₂-CH₂ -OH and -O-CH₂ -CH₂-OH), confirming their connectivity. nzqa.govt.nz

HSQC (Heteronuclear Single Quantum Coherence): This technique maps protons directly to the carbons they are attached to (one-bond ¹H-¹³C correlations). chemicalbook.com It would be used to definitively link each proton signal listed in the ¹H NMR table to its corresponding carbon signal in the ¹³C NMR table. For example, the proton signal at ~3.75 ppm would correlate with the carbon signal at ~61 ppm.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range (typically 2-3 bond) ¹H-¹³C correlations, which is crucial for piecing together the molecular fragments. chemicalbook.com Key expected correlations for this compound would include:

Correlations from the allylic protons (-CH₂ -O-C=) to the vinylic carbons (=C(Br)- and =CH₂).

Correlations from the ether-linked methylene protons (-O-CH₂ -CH₂-OH) to the allylic carbon (-O-CH₂-C =).

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques like IR and Raman are used to identify the functional groups within a molecule based on their characteristic vibrational frequencies.

The primary functional groups in this compound are an alcohol (O-H), an ether (C-O-C), an alkene (C=C), and an alkyl bromide (C-Br).

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Alcohol (O-H)Stretching, hydrogen-bonded3500 - 3200 (broad)
Alkane (C-H)Stretching (sp³)3000 - 2850
Alkene (=C-H)Stretching (sp²)3100 - 3010
Alkene (C=C)Stretching1650 - 1630
Ether (C-O-C)Stretching (asymmetric)1150 - 1085
Alcohol (C-O)Stretching1075 - 1000
Alkyl Bromide (C-Br)Stretching650 - 510

The IR spectrum would be dominated by a strong, broad absorption band in the 3500-3200 cm⁻¹ region, characteristic of the O-H stretch of the alcohol group. The C-O stretching of the ether and alcohol groups would appear in the fingerprint region between 1150-1000 cm⁻¹. A peak around 1640 cm⁻¹ would confirm the presence of the C=C double bond. Raman spectroscopy would be particularly useful for observing the C=C stretch, which is often a strong band in Raman spectra.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation patterns upon ionization.

The molecular formula of this compound is C₅H₉BrO₂. Its molecular weight is approximately 181.03 g/mol . A key feature in the mass spectrum would be the isotopic pattern of the molecular ion peak (M⁺). Due to the presence of bromine, which has two major isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), the molecular ion would appear as two peaks of nearly equal intensity, two mass units apart (M⁺ and M+2).

Common fragmentation pathways would include:

Loss of Bromine: A prominent fragment would result from the loss of the bromine radical, [M-Br]⁺.

Alpha-Cleavage: Cleavage of bonds adjacent to the oxygen atoms is common. This could lead to fragments resulting from cleavage on either side of the ether oxygen or next to the alcohol group.

Dehydration: The loss of a water molecule ([M-H₂O]⁺) is a characteristic fragmentation pattern for alcohols.

Ionm/z (for ⁷⁹Br / ⁸¹Br)Description
[C₅H₉BrO₂]⁺ (M⁺)180 / 182Molecular Ion
[C₅H₉O₂]⁺101Loss of •Br
[C₂H₅O₂]⁺61Cleavage of ether C-O bond
[C₃H₄Br]⁺119 / 121Cleavage of ether C-O bond
[CH₂OH]⁺31α-cleavage at alcohol

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the compound from reaction mixtures and for assessing its purity.

Gas Chromatography (GC): Given its moderate volatility, this compound can be analyzed by GC. A polar capillary column (e.g., one with a polyethylene (B3416737) glycol or a modified polysiloxane stationary phase) would be suitable. A flame ionization detector (FID) would provide high sensitivity for this organic analyte. GC is effective for determining the percentage purity and detecting any volatile impurities.

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful tool for purity assessment. A reversed-phase method, using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would likely provide good separation. Detection could be achieved using a refractive index (RI) detector or a UV detector at a low wavelength, as the molecule lacks a strong chromophore.

Gas Chromatography (GC)

Gas chromatography (GC) is a primary technique for assessing the purity and quantifying volatile and semi-volatile compounds. sigmaaldrich.com For this compound, which possesses a moderate boiling point and thermal stability, GC is a highly applicable analytical method. bccampus.ca The separation in GC is based on the partitioning of the analyte between a gaseous mobile phase and a liquid or solid stationary phase within a heated column. sigmaaldrich.com

The elution order in gas chromatography is influenced by the boiling point of the solutes and their interaction with the stationary phase. libretexts.org Generally, compounds with lower boiling points travel faster through the column. For a mixture containing this compound, it is expected that more volatile impurities would elute first. The selection of the stationary phase is critical; a mid-polarity column, such as one coated with a phenyl polysiloxane, would be appropriate for this analyte, balancing interactions with the polar ethanol group and the less polar bromoalkenyl moiety.

Temperature programming is a crucial aspect of the GC method development for this compound. libretexts.org An initial low oven temperature ensures the separation of any highly volatile contaminants, followed by a gradual temperature ramp to elute the target compound and any higher-boiling impurities in a reasonable timeframe, yielding sharp, symmetrical peaks. libretexts.org The choice of carrier gas, typically inert gases like helium or nitrogen, is often determined by the detector being used. libretexts.org

Table 1: Representative Gas Chromatography Parameters for the Analysis of this compound
ParameterCondition
Column30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms)
Carrier GasHelium, constant flow rate of 1 mL/min
Injection Port Temperature250 °C
Oven Temperature ProgramInitial 60 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min
DetectorFlame Ionization Detector (FID)
Detector Temperature280 °C

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone of pharmaceutical and chemical analysis, particularly for compounds that are non-volatile or thermally labile. nih.gov Given the polar hydroxyl group in this compound, HPLC, especially in a reversed-phase mode, is an excellent method for its separation and quantification. rsc.org

Detection is commonly achieved using an ultraviolet (UV) detector, as the double bond in the bromopropenyl group is expected to have a UV absorbance maximum. The selection of an appropriate wavelength is key to achieving high sensitivity.

Table 2: Illustrative High-Performance Liquid Chromatography Parameters for this compound
ParameterCondition
ColumnC18, 150 mm x 4.6 mm, 5 µm particle size
Mobile PhaseA: Water; B: Acetonitrile. Gradient: 30% B to 90% B over 15 min
Flow Rate1.0 mL/min
Column Temperature30 °C
DetectorUV-Vis Diode Array Detector (DAD)
Detection Wavelength210 nm
Injection Volume10 µL

Coupled Techniques (e.g., GC-MS, LC-MS)

Coupling chromatographic techniques with mass spectrometry (MS) provides a powerful tool for both separation and definitive identification of chemical compounds. fao.org

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of GC with the detection capabilities of MS, which sorts gaseous ions based on their mass-to-charge ratio. researchgate.net As the separated components elute from the GC column, they enter the ion source of the mass spectrometer, where they are ionized, commonly by electron impact (EI). chromatographyonline.com The resulting mass spectrum provides a molecular fingerprint, including the molecular ion peak and a characteristic fragmentation pattern.

For this compound, a key feature in the mass spectrum would be the isotopic pattern of bromine. Naturally occurring bromine consists of two major isotopes, 79Br and 81Br, in nearly a 1:1 ratio. youtube.com This results in a distinctive "M+2" peak in the mass spectrum that is almost equal in intensity to the molecular ion peak (M), which is a clear indicator of the presence of a single bromine atom in the molecule. youtube.com The fragmentation pattern would also provide structural information, likely showing losses of fragments corresponding to the ethanol and bromopropene moieties. whitman.edu

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly valuable for the analysis of polar and non-volatile small molecules. nih.govnih.gov It interfaces an HPLC system with a mass spectrometer. Since the mobile phase from the HPLC is a liquid, an interface such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) is used to generate gas-phase ions from the eluting analytes. uab.edu ESI is a soft ionization technique that is well-suited for polar molecules like this compound, often producing a protonated molecule [M+H]+ with minimal fragmentation. uab.edu This allows for the unambiguous determination of the molecular weight. Tandem mass spectrometry (LC-MS/MS) can be used to induce fragmentation, providing further structural details. nih.gov

Table 3: Anticipated Mass Spectrometry Data for this compound
TechniqueExpected Observation
GC-MS (EI)Molecular ion peaks (M and M+2) with approximately 1:1 intensity ratio. Characteristic fragmentation pattern.
LC-MS (ESI+)Protonated molecule [M+H]+ as the base peak. Adducts (e.g., [M+Na]+) may also be observed.

X-Ray Crystallography (if applicable to crystalline derivatives)

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a molecule. rigaku.com However, this technique requires the analyte to be in the form of a single, well-ordered crystal. acs.org Since this compound is likely a liquid at room temperature, direct analysis is not feasible.

However, if a solid, crystalline derivative of the compound can be synthesized, X-ray crystallography could provide precise information on bond lengths, bond angles, and stereochemistry. rigaku.com The presence of the bromine atom is advantageous for this technique. As a "heavy atom," bromine scatters X-rays more strongly than lighter atoms like carbon, hydrogen, or oxygen. lifechemicals.comnih.gov This can simplify the process of solving the crystal structure, particularly in determining the absolute configuration of chiral centers if they were present. nih.gov The technique involves irradiating a crystal with X-rays and analyzing the resulting diffraction pattern to build an electron density map, from which the molecular structure is elucidated. acs.org

Computational Chemistry and Theoretical Studies of 2 2 Bromoprop 2 En 1 Yl Oxy Ethanol

Quantum Chemical Calculations of Molecular Structure and Conformation

There is currently no published research detailing the quantum chemical calculations of the molecular structure and conformation of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol. Such studies would typically employ methods like Density Functional Theory (DFT) or ab initio calculations (such as Møller-Plesset perturbation theory) to determine the molecule's optimized geometry, bond lengths, bond angles, and dihedral angles. Conformational analysis would involve scanning the potential energy surface to identify the most stable conformers and the energy barriers between them.

Table 1: Hypothetical Data Table for Geometric Parameters of this compound

Since no specific data exists, the following table is a representative example of how such data would be presented. The values are for illustrative purposes only.

ParameterAtom 1Atom 2Atom 3Atom 4Calculated Value (DFT B3LYP/6-31G*)
Bond Length C1C2--Data not available
C2Br--Data not available
O1C3--Data not available
Bond Angle C1C2Br-Data not available
C3O1C4-Data not available
Dihedral Angle C1C2C3O1Data not available

Electronic Structure Analysis and Reactivity Prediction

No specific electronic structure analysis or reactivity predictions for this compound are available in the current scientific literature. A computational study would involve the analysis of frontier molecular orbitals (HOMO and LUMO) to understand the molecule's reactivity, with the HOMO indicating sites susceptible to electrophilic attack and the LUMO indicating sites prone to nucleophilic attack. An electrostatic potential (ESP) map would also be generated to visualize the electron density distribution and predict regions of positive and negative charge.

Reaction Pathway Modeling and Transition State Characterization

There are no published studies on the reaction pathway modeling or transition state characterization for reactions involving this compound. This type of computational work would focus on elucidating the mechanisms of reactions this molecule might undergo, such as nucleophilic substitution or addition reactions. Calculations would be performed to locate the transition state structures, determine their energies, and calculate the activation energies for various potential reaction pathways.

Spectroscopic Parameter Prediction and Validation

No computational predictions and subsequent experimental validations of the spectroscopic parameters for this compound have been reported. Theoretical studies in this area would typically involve calculating the vibrational frequencies (to predict the IR spectrum) and the nuclear magnetic shielding constants (to predict NMR chemical shifts). These predicted spectra would then ideally be compared with experimentally obtained spectra to validate the computational model.

Table 2: Hypothetical Data Table for Predicted Spectroscopic Data of this compound

This table illustrates how predicted spectroscopic data would be presented. The values are for exemplary purposes only.

Spectroscopic ParameterFunctional Group / AtomPredicted Value (DFT B3LYP/6-31G*)
IR Frequency (cm⁻¹) O-H stretchData not available
C=C stretchData not available
C-Br stretchData not available
¹³C NMR Chemical Shift (ppm) C=C (vinyl)Data not available
C-O (ether)Data not available
¹H NMR Chemical Shift (ppm) O-HData not available
=CH₂ (vinyl)Data not available

Molecular Dynamics Simulations for Conformational Analysis

There is no evidence of molecular dynamics (MD) simulations having been performed for this compound. MD simulations would provide insights into the dynamic behavior and conformational flexibility of the molecule over time in a simulated environment (e.g., in a solvent). This would complement the static picture provided by quantum chemical calculations and offer a more comprehensive understanding of the molecule's conformational landscape.

Applications of 2 2 Bromoprop 2 En 1 Yl Oxy Ethanol As a Synthetic Building Block

Precursor in the Synthesis of Heterocyclic Compounds

The structural framework of 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol makes it a suitable precursor for the synthesis of various heterocyclic compounds, most notably substituted morpholines. Morpholines are significant scaffolds in medicinal chemistry, appearing in numerous biologically active compounds and approved drugs. chemrxiv.orgsemanticscholar.org

The synthetic strategy towards morpholine (B109124) derivatives using this building block typically involves a two-step process. First, the 2-bromoallyl ether moiety can react with a primary amine (R-NH₂) via nucleophilic substitution, displacing the bromine atom to form an N-allyl intermediate. This intermediate contains both the secondary amine and the terminal hydroxyl group necessary for the subsequent cyclization step. The intramolecular cyclization can then be induced, often under palladium catalysis in a carboamination reaction or through other methods like aza-Wacker cyclizations, to form the six-membered morpholine ring. nih.govnih.govnih.gov This approach allows for the introduction of various substituents on the nitrogen atom, depending on the primary amine used in the initial step.

Table 1: Plausible Synthetic Route to N-Substituted Morpholines

Step Reaction Reactants Product
1 Nucleophilic Substitution This compound, Primary Amine (R-NH₂) N-(prop-2-en-1-yl)-2-(amino)ethanol intermediate

This method is analogous to established syntheses that utilize substituted ethanolamine (B43304) derivatives to generate morpholine products as single stereoisomers. nih.govnih.gov The versatility of this approach could also provide access to fused bicyclic morpholine structures. nih.gov

Integration into Complex Molecular Architectures and Natural Product Synthesis

The integration of this compound into complex molecules is facilitated by the distinct reactivity of its two functional groups. The vinyl bromide group is particularly valuable as it can participate in palladium-catalyzed cross-coupling reactions, which are fundamental for forming carbon-carbon bonds in modern organic synthesis. masterorganicchemistry.com

Prominent examples of such reactions include the Suzuki-Miyaura coupling and the Heck reaction. wikipedia.orgwikipedia.org

Suzuki-Miyaura Coupling: The vinyl bromide can be coupled with an organoboron species, such as an aryl or vinyl boronic acid, to form a new C-C bond. wikipedia.orgrsc.orglibretexts.org This reaction is widely used to synthesize polyolefins, styrenes, and substituted biphenyls, and proceeds with retention of the double bond's configuration. wikipedia.orgrsc.org

Heck Reaction: This reaction couples the vinyl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.orglibretexts.org The Heck reaction is a powerful tool for creating substituted alkenes and is noted for its excellent stereoselectivity. organic-chemistry.org

Through these coupling strategies, the 2-(hydroxyethoxy)methylpropene scaffold can be attached to larger, more complex molecular frameworks. The remaining hydroxyl group can then be used for subsequent transformations, such as esterification or etherification, adding another layer of synthetic utility. This dual functionality makes it a useful building block for creating intricate structures, potentially serving as a fragment in the total synthesis of natural products or in the generation of libraries of complex molecules for drug discovery.

Role in Polymer Chemistry and Materials Science

The dual functionality of this compound makes it a valuable component in polymer chemistry, where it can be employed as a monomer, a cross-linking agent, and a tool for modifying polymer properties.

The vinyl group in this compound allows it to act as a monomer in various polymerization reactions, particularly radical polymerizations. wikipedia.orgnih.gov The presence of an adjacent bromine atom can stabilize the propagating radical through hyperconjugation, making it a suitable candidate for these processes. libretexts.org

Specifically, it can be used in controlled radical polymerization techniques like Atom Transfer Radical Polymerization (ATRP). ATRP is a robust method for creating polymers with well-defined molecular weights, low polydispersity, and complex architectures. cmu.edusigmaaldrich.com In this context, this compound would be considered a functional monomer. The polymerization of monomers containing hydroxyl groups, such as 2-hydroxyethyl methacrylate (B99206) (HEMA), by ATRP is well-established. acs.orgijpras.com By incorporating our title compound into a polymer backbone, a resulting polymer with pendant hydroxyl groups and bromine atoms is produced.

Table 2: Polymerization Characteristics

Polymerization Type Role of Monomer Key Features Resulting Polymer Functionality
Radical Polymerization Vinyl Monomer Forms polymer chain via radical addition. wikipedia.org Pendant -oxy]ethanol and -Br groups.

Cross-linking is a process that connects polymer chains, forming a three-dimensional network that enhances the material's mechanical strength and solvent resistance. rsc.org this compound is a candidate for use as a cross-linking agent due to its two reactive sites.

The hydroxyl group can react with other functional groups on polymer chains, such as isocyanates to form urethane (B1682113) linkages or carboxylic acids to form ester linkages. This is a common strategy for curing adhesives and coatings. rsc.orgresearchgate.net Alternatively, after the vinyl group has been polymerized into a polymer backbone, the bromine atom on the side chain remains as a reactive site for post-polymerization cross-linking reactions.

Introducing functional groups onto a polymer backbone is a key strategy for tailoring its properties. polysciences.com The hydroxyl group of this compound, when incorporated into a polymer, provides a reactive site for post-polymerization modification. researchgate.net For example, these hydroxyl groups can be esterified or can react with isocyanates to attach a wide variety of functional molecules, thereby altering the polymer's solubility, thermal properties, or biocompatibility. researchgate.net This approach is analogous to the well-documented functionalization of polymers prepared by ATRP using hydroxyl-containing initiators. cmu.edusigmaaldrich.comcmu.edu

Intermediate in Agrochemical and Fine Chemical Synthesis

In the fields of agrochemical and fine chemical synthesis, this compound can serve as a valuable intermediate. Its structure contains motifs found in various specialty chemicals.

The allyl ether component is a structural feature in many fragrance compounds. google.comgoogle.com The synthesis of fragrant allyl esters and ethers often involves the reaction of an alcohol with an allyl-containing molecule. google.comperfumerflavorist.com The hydroxyl group of this compound could be esterified with various carboxylic acids to produce novel ester compounds with potential applications in the fragrance industry.

In agrochemical synthesis, phenoxyacetic acid derivatives are precursors to many herbicides. nih.gov While not a direct phenoxy derivative, the ether linkage in this compound is a key structural element. Furthermore, organophosphorus compounds, many of which are pesticides, are often synthesized from alcohol precursors. nih.govnih.gov The title compound could be used to synthesize novel phosphonate (B1237965) or phosphate (B84403) esters with potential herbicidal or insecticidal activity. The bromo-alkene functionality also offers a handle for further synthetic diversification to create a range of potential agrochemical candidates. asianpubs.org

Derivatization for Advanced Analytical Purposes

Extensive searches of scientific literature and chemical databases did not yield specific research findings on the derivatization of this compound for advanced analytical purposes. The available literature primarily focuses on its role as a reactant or intermediate in the synthesis of other molecules, rather than its conversion into derivatives specifically designed for enhancing analytical detection or separation.

While the functional groups present in this compound—a hydroxyl group and a bromoalkene moiety—theoretically allow for various derivatization reactions, there is no direct evidence in the reviewed sources of this compound being used as a building block to create standards or derivatives for techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC). General derivatization techniques are widely employed in analytical chemistry to improve the volatility, thermal stability, or detector response of analytes. However, the application of these methods to this compound for analytical purposes is not documented in the available literature.

Further research would be necessary to explore the potential of this compound in this context, including the development and validation of specific derivatization protocols and the characterization of the resulting products for their utility in advanced analytical applications.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for 2-[(2-Bromoprop-2-en-1-yl)oxy]ethanol, and what catalysts or solvents optimize yield?

  • Methodological Answer : A common approach involves nucleophilic substitution reactions using PEG-400 as a solvent and heterogenous catalysts (e.g., Bleaching Earth Clay at pH 12.5) under mild temperatures (70–80°C). Reaction progress is monitored via TLC, followed by purification through recrystallization in aqueous acetic acid . Alternative routes may employ ethylene glycol derivatives as intermediates, leveraging bromoalkylation steps .

Q. How can NMR and IR spectroscopy be utilized to confirm the structure of this compound?

  • Methodological Answer :

  • ¹H NMR : Expect signals for the bromopropenyl group (δ 5.8–6.3 ppm for vinyl protons) and ethoxy protons (δ 3.5–4.0 ppm). The hydroxyl proton may appear as a broad singlet (δ 1.5–2.5 ppm) but is often exchange-broadened .
  • IR : Key peaks include O–H stretch (~3400 cm⁻¹), C–Br (550–650 cm⁻¹), and C=C (1640–1680 cm⁻¹) .

Q. What solvents are compatible with this compound for reaction design?

  • Methodological Answer : The compound is hygroscopic and should be stored under inert atmosphere. Solubility

SolventSolubility (mg/mL)Reference
Chloroform>50
Ethanol30–40
Water<5

Q. What safety protocols are recommended for handling this compound?

  • Methodological Answer : Use fume hoods and PPE (gloves, goggles). Store under nitrogen/argon at 2–8°C. Toxicity studies on analogues (e.g., 2-butoxyethanol) suggest potential hematological effects; monitor occupational exposure via urinary metabolites .

Advanced Research Questions

Q. How can synthetic yields be optimized when scaling up this compound production?

  • Methodological Answer : Systematic precursor reduction (e.g., 10–20% molar excess) improves cost efficiency without compromising yield. Temperature optimization (e.g., 110–125°C for fluorination analogues) and solvent homogeneity adjustments (e.g., diluted ethanol for extraction) enhance reproducibility . Kinetic studies under varying catalytic loads (5–15 wt%) are advised to identify rate-limiting steps .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected NMR shifts)?

  • Methodological Answer :

  • Solvent Effects : Deuterated solvents (e.g., DMSO-d₆ vs. CDCl₃) may shift proton signals. Verify assignments using 2D NMR (COSY, HSQC) .
  • Temperature Artifacts : Elevated temperatures during synthesis can induce tautomerism or decomposition. Conduct variable-temperature NMR to detect dynamic processes .

Q. What strategies are effective for evaluating the pharmacological potential of this compound?

  • Methodological Answer :

  • Toxicity Screening : Use in vitro models (e.g., hepatic cell lines) to assess cytotoxicity, referencing analogues like 2-butoxyethanol .
  • Bioactivity Assays : Test antimicrobial activity via broth microdilution (MIC/MBC) against Gram-positive/negative strains, as seen with brominated furanones .
  • Metabolic Stability : Employ LC-MS to track metabolites (e.g., glucuronidation or oxidation products) in microsomal assays .

Q. How can thermal stability and decomposition pathways be characterized?

  • Methodological Answer :

  • TGA/DSC : Measure decomposition onset temperatures (typically >150°C for ethoxy-bromo derivatives) and identify volatile byproducts via GC-MS .
  • Kinetic Analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Eₐ) for degradation .

Q. What computational approaches aid in predicting reactivity or crystallography?

  • Methodological Answer :

  • DFT Calculations : Model electron density maps to predict bromine’s electrophilic reactivity in SN2 reactions .
  • Crystallography : Use SHELXT for space-group determination from single-crystal X-ray data, particularly for polymorph screening .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.